BRL-15572

Catalog No.
S617928
CAS No.
734517-40-9
M.F
C25H27ClN2O
M. Wt
406.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BRL-15572

CAS Number

734517-40-9

Product Name

BRL-15572

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol

Molecular Formula

C25H27ClN2O

Molecular Weight

406.9 g/mol

InChI

InChI=1S/C25H27ClN2O/c26-22-12-7-13-23(18-22)28-16-14-27(15-17-28)19-24(29)25(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-13,18,24-25,29H,14-17,19H2

InChI Key

QJHCTHPYUOXOGM-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(C(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl

Synonyms

3-(4-(3-chlorophenyl)piperazin-1-yl)-1,1-diphenyl-2-propanol, BRL 15572, BRL-15572

Canonical SMILES

C1CN(CCN1CC(C(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl

Selective 5-HT1D Receptor Antagonism

Research suggests that BRL-15572 acts as a selective antagonist for the serotonin receptor subtype 5-HT1D. This means it binds to the 5-HT1D receptor and prevents the natural signaling molecule, serotonin, from binding and exerting its effects. Studies have shown BRL-15572 to exhibit 60-fold selectivity for 5-HT1D over the closely related 5-HT1B receptor, indicating a potentially targeted approach. [Source: European Molecular Biology Laboratory-EBI ]

Potential Therapeutic Applications

Due to its selective 5-HT1D antagonism, BRL-15572 has been explored for its potential role in treating various conditions associated with 5-HT1D receptor activity. Some potential applications include:

  • Anxiety and Depression: The 5-HT1D receptor is implicated in mood regulation. BRL-15572's antagonistic effect might contribute to regulating mood and could be explored for treating anxiety and depression.
  • Cognitive Function: The 5-HT1D receptor also plays a role in learning and memory. BRL-15572's effects on this receptor could be investigated for its potential to improve cognitive function.

BRL-15572 is a selective antagonist for the serotonin receptor subtype 5-HT1D, exhibiting approximately 60 times greater selectivity for this receptor over the closely related 5-HT1B subtype. This compound is significant in pharmacology because most traditional ligands for these receptors tend to bind to both subtypes with similar affinities. The development of BRL-15572 allows researchers to investigate the distinct roles of the 5-HT1D receptor, particularly its involvement in modulating neurotransmitter release and regulating cerebral blood pressure, which are crucial in understanding migraine pathophysiology .

BRL-15572 has been studied primarily for its biological activity as a selective antagonist of the 5-HT1D serotonin receptor. This receptor plays a critical role in neurotransmitter regulation, particularly glutamate, which is essential for normal brain function. The antagonist properties of BRL-15572 help elucidate the receptor's role in various physiological processes, including its effects on migraine headaches and other neurological conditions .

The synthesis of BRL-15572 involves multi-step organic synthesis techniques typical for complex organic molecules. While specific synthetic pathways are not detailed in the available literature, it generally includes:

  • Formation of key intermediates through reactions such as alkylation or acylation.
  • Use of protecting groups to selectively modify functional groups during synthesis.
  • Final coupling reactions to form the complete molecule.

Detailed synthetic routes would require access to proprietary methods or specific academic publications focused on its synthesis.

BRL-15572 is primarily utilized in research settings to study the function of the 5-HT1D receptor. Its applications include:

  • Investigating the role of serotonin receptors in migraine pathophysiology.
  • Exploring potential therapeutic targets for neurological disorders.
  • Understanding neurotransmitter modulation mechanisms in the central nervous system.

Due to its selectivity, BRL-15572 serves as a valuable tool for differentiating between the functions of 5-HT1D and 5-HT1B receptors in various biological contexts .

Studies involving BRL-15572 have demonstrated its ability to selectively inhibit the 5-HT1D receptor without significantly affecting other serotonin receptors. This selectivity has facilitated research into how this receptor influences neurotransmitter release and cerebral blood flow regulation. Interaction studies often involve comparing the effects of BRL-15572 with other receptor ligands to assess its unique pharmacological profile .

Several compounds share structural or functional similarities with BRL-15572, particularly regarding their action on serotonin receptors. Here are some notable examples:

Compound NameReceptor TargetSelectivityUnique Features
SB-2166415-HT1BModerateNon-selective; used for comparative studies
LY2935585-HT1DHighSimilar antagonist properties; less selective than BRL-15572
GR555625-HT1B/5-HT1DModerateDual-action; less specificity compared to BRL-15572
WAY1006355-HT1AHighSelective for another serotonin receptor subtype

BRL-15572 stands out due to its high selectivity for the 5-HT1D receptor, making it an essential compound for dissecting the unique roles of serotonin receptor subtypes in pharmacological research .

XLogP3

5.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

406.1811912 g/mol

Monoisotopic Mass

406.1811912 g/mol

Heavy Atom Count

29

UNII

LY8CZE6XUD

Other CAS

734517-40-9

Wikipedia

BRL-15,572

Dates

Modify: 2023-08-15

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